Ritansérine
Vue d'ensemble
Description
La ritansérine est un médicament antagoniste de la sérotonine connu pour ses propriétés anxiolytiques, antidépressives, antiparkinsoniennes et antihypertensives . Elle a été principalement étudiée pour le traitement de l'insomnie en améliorant la qualité du sommeil grâce à un antagonisme puissant des récepteurs 5-HT2A et 5-HT2C . Bien qu'elle n'ait jamais été commercialisée pour un usage médical en raison de problèmes de sécurité, la this compound est actuellement utilisée dans la recherche scientifique .
Applications De Recherche Scientifique
La ritansérine a une large gamme d'applications en recherche scientifique, notamment :
Médecine : La this compound a été étudiée pour son potentiel à traiter des affections comme le glioblastome, le mélanome et le cancer du poumon non à petites cellules en inhibant la DGKα et en bloquant l'activation de c-RAF
Mécanisme d'action
La this compound exerce ses effets principalement en agissant comme un antagoniste sélectif des récepteurs 5-HT2A et 5-HT2C . Elle a une affinité relativement faible pour d'autres récepteurs tels que les récepteurs H1, D2, α1-adrénergiques et α2-adrénergiques . De plus, la this compound inhibe la diacylglycérol kinase alpha (DGKα), qui joue un rôle dans diverses voies de signalisation, notamment les voies Jak-Stat et MAPK . Cette inhibition entraîne une régulation négative de la phospholipase D et une suppression subséquente de la prolifération des cellules cancéreuses .
Mécanisme D'action
Target of Action
Ritanserin is a potent antagonist of the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep, and cognition.
Mode of Action
Ritanserin acts as a selective inverse agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it prevents the action of serotonin, thereby modulating the downstream effects of these receptors. It has relatively low affinity for other receptors such as H1, D2, α1-adrenergic, and α2-adrenergic .
Biochemical Pathways
Ritanserin has been found to inhibit the enzyme diacylglycerol kinase alpha (DGKα), which plays a key role in the regulation of diacylglycerol (DAG) levels in cells . By inhibiting DGKα, ritanserin downregulates phospholipase D and inhibits the Jak-Stat and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
Ritanserin is known for its extensive hepatic metabolism and long elimination half-life in healthy volunteers . .
Result of Action
In vitro experiments have shown that ritanserin inhibits cell proliferation and induces apoptosis in acute myeloid leukemia (AML) cells . It has also been found to negatively regulate SphK1 expression through PLD signaling . In addition, ritanserin has been shown to enhance sleep quality by significantly increasing slow-wave sleep .
Action Environment
The efficacy and stability of ritanserin can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of ritanserin through drug-drug interactions . Furthermore, the physiological state of the individual, such as the presence of certain diseases or conditions, can also impact the action and efficacy of ritanserin .
Analyse Biochimique
Biochemical Properties
Ritanserin acts as a selective 5-HT 2A and 5-HT 2C receptor antagonist . It has relatively low affinity for the H1, D2, α1-adrenergic, and α2-adrenergic receptors . In addition to its affinity for the 5-HT 2A and 5-HT 2C receptors, Ritanserin also binds to and antagonizes the 5-HT 1D, 5-HT 2B, 5-HT 5A, 5-HT 6, and 5-HT 7 receptors .
Cellular Effects
Ritanserin has been found to inhibit acute myeloid leukemia (AML) progression in a dose- and time-dependent manner . It shows an anti-AML effect in xenograft mouse models . Ritanserin negatively regulates SphK1 expression through PLD signaling, also inhibiting the Jak-Stat and MAPK signaling pathways via DGKα .
Molecular Mechanism
Ritanserin acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα) . As such, it may be used to treat certain types of glioblastoma and melanoma . It has also been used as a reference compound to identify putatively more selective and potent DGKα inhibitors to treat these forms of cancer as well as possibly others . Additionally, ritanserin blocks c-RAF activation and induces apoptotic cell death of non–small cell lung cancer and small cell lung cancer cells .
Temporal Effects in Laboratory Settings
In vitro experiments have revealed that ritanserin inhibits AML progression in a dose- and time-dependent manner . It shows an anti-AML effect in xenograft mouse models . We further demonstrated that the expression of DGKα was elevated in AML and correlated with poor survival .
Dosage Effects in Animal Models
It has been shown to have an anti-AML effect in xenograft mouse models .
Metabolic Pathways
Ritanserin negatively regulates SphK1 expression through PLD signaling, also inhibiting the Jak-Stat and MAPK signaling pathways via DGKα . These findings suggest that DGKα may be an available therapeutic target .
Subcellular Localization
One study has shown that ritanserin treatment promoted DGKα membrane localization
Méthodes De Préparation
La ritansérine peut être synthétisée par diverses voies de synthèse. Une méthode courante implique la réaction de la 6-(2-chloroéthyl)-7-méthyl-5H-thiazolo[3,2-a]pyrimidin-5-one avec la 4-(bis(4-fluorophényl)méthylène)pipéridine dans des conditions de réaction spécifiques . Les méthodes de production industrielle impliquent généralement l'optimisation de ces conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
La ritansérine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la this compound.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
La ritansérine est structurellement similaire à d'autres antagonistes des récepteurs de la sérotonine, tels que la kétainsérine et la miansérine . La capacité unique de la this compound à inhiber la DGKα la distingue de ces composés . D'autres composés similaires comprennent :
La combinaison unique d'antagonisme des récepteurs de la sérotonine et d'inhibition de la DGKα de la this compound en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLTPCYUFPYKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042594 | |
Record name | Ritanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87051-43-2 | |
Record name | Ritanserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87051-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ritanserin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ritanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ritanserin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ritanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ritanserin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RITANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145TFV465S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.